Vismodegib

Descripción general

Descripción

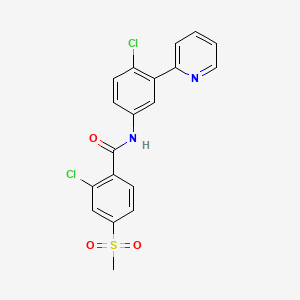

Vismodegib: es un inhibidor específico de la vía de señalización Hedgehog . Obtuvo la aprobación de la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) el 30 de enero de 2012, convirtiéndose en el primer agente dirigido a esta vía en recibir dicha aprobación . Su estructura química está representada por la siguiente fórmula:

This compound (GDC-0449)

Métodos De Preparación

Rutas de síntesis: Vismodegib se puede sintetizar utilizando varias rutas. Un enfoque sintético común implica la condensación de materiales de partida apropiados para formar la estructura central. Las condiciones de reacción detalladas y los intermediarios están fuera del alcance de este artículo, pero los investigadores han explorado varias estrategias sintéticas.

Producción industrial: La producción industrial de this compound generalmente involucra la síntesis a gran escala utilizando protocolos optimizados. Estos métodos garantizan una alta pureza y rendimiento para aplicaciones farmacéuticas.

Análisis De Reacciones Químicas

Reactividad: Vismodegib experimenta varias reacciones químicas, incluidas la oxidación, reducción y sustitución. Las reacciones notables incluyen:

Oxidación: Las transformaciones oxidativas pueden ocurrir en grupos funcionales específicos.

Reducción: Las reacciones de reducción pueden modificar ciertas partes.

Sustitución: Los sustituyentes pueden reemplazarse en condiciones apropiadas.

Oxidación: Agentes oxidantes como perácidos (por ejemplo, mCPBA) u oxidantes a base de metales.

Reducción: Agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) con un catalizador.

Sustitución: Reacciones de sustitución nucleofílica utilizando grupos salientes apropiados.

Productos principales: Los productos específicos formados durante estas reacciones dependen de las condiciones de reacción y los materiales de partida. Los investigadores han reportado varios derivados y análogos de this compound.

Aplicaciones Científicas De Investigación

Basal Cell Carcinoma

- Efficacy : In a pivotal Phase II study involving 99 patients with advanced BCC, vismodegib achieved objective response rates of 30.3% in metastatic cases and 42.9% in locally advanced cases, with a median progression-free survival of approximately 9.5 months .

- Safety Profile : this compound is generally well-tolerated, with common side effects including muscle spasms, alopecia, and taste disturbances. Serious adverse events are relatively rare but can include cardiac complications and severe skin reactions .

- Topical Applications : Recent studies have explored the use of laser-assisted topical delivery of this compound, which has shown promising results in achieving high intratumoral concentrations while reducing gene expression associated with tumor growth. A study reported a median concentration of 6.2 µmol/L in tumor tissues following topical administration compared to oral administration .

Other Potential Applications

- Combination Therapies : Ongoing research is evaluating this compound's efficacy when combined with other therapeutic agents for enhanced anti-tumor effects. For instance, combining this compound with immunotherapies or other targeted therapies may yield synergistic benefits in treating various cancers .

- Prevention Strategies : Studies suggest that this compound may also have preventive applications in high-risk populations, particularly individuals with Gorlin syndrome who are predisposed to developing multiple BCCs .

- Exploratory Trials : Investigations into this compound's role in treating other malignancies that exhibit Hedgehog pathway activation are underway, including certain types of medulloblastoma and pancreatic cancer .

Case Study 1: Advanced Basal Cell Carcinoma

A 65-year-old male patient with metastatic BCC underwent treatment with this compound after failing multiple surgical interventions. Following a six-month treatment regimen, imaging revealed significant tumor regression, and the patient reported improved quality of life with manageable side effects.

Case Study 2: Topical Administration

In a clinical trial involving 16 patients with nodular BCCs treated using ablative fractional laser-assisted topical delivery of this compound, notable reductions in GLI1 and GLI2 expression were observed post-treatment. The study highlighted the potential for localized treatment to minimize systemic exposure while maintaining therapeutic efficacy .

Mecanismo De Acción

Vismodegib se dirige al receptor Smoothened (SMO) dentro de la vía Hedgehog. Al inhibir SMO, evita la activación de los factores de transcripción GLI1 y GLI2. Esta interrupción bloquea la señalización de Hedgehog, crucial para el crecimiento y la diferenciación celular.

Comparación Con Compuestos Similares

La singularidad de Vismodegib radica en su especificidad para la vía Hedgehog. Otros compuestos relacionados incluyen:

Ciclopalmina: Un alcaloide natural con efectos similares.

Sonidegib (LDE225): Otro inhibidor de Hedgehog aprobado por la FDA.

Taladegib (LY2940680): Compuesto de investigación dirigido a SMO.

Actividad Biológica

Vismodegib is an orally active small molecule that functions as an inhibitor of the Hedgehog (Hh) signaling pathway, primarily by antagonizing the smoothened (SMO) receptor. This compound is particularly relevant in the treatment of basal cell carcinoma (BCC), especially in cases that are locally advanced or metastatic. It was approved by the FDA in January 2012 and has since been recognized for its effectiveness in managing tumors associated with aberrant Hedgehog signaling.

This compound binds to the SMO protein, inhibiting its activity and thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. This mechanism is crucial because mutations in components of the Hedgehog pathway can lead to uncontrolled cell growth, a hallmark of various cancers, including BCC .

| Target | Action | Effect |

|---|---|---|

| Smoothened (SMO) | Antagonist | Inhibition of Hh signaling |

| Hedgehog Pathway | Blocked | Reduced cell proliferation |

Clinical Efficacy

This compound's efficacy has been demonstrated in several clinical studies. The STEVIE trial, a multicenter open-label study, involved over 1200 patients with advanced BCC. Results showed significant tumor response rates, with a notable percentage of patients achieving either complete or partial responses .

Case Study: STEVIE Trial Findings

- Participants : 1227 patients with advanced BCC

- Dosage : 150 mg daily

- Response Rate :

- Complete Response: 56%

- Partial Response: 29%

- Stable Disease: 6%

- Adverse Events : Reported in 98% of patients; common events included muscle spasms (64%) and alopecia (62%) .

Table 2: Summary of Clinical Trials

| Study | Participants | Dosage | Complete Response Rate | Adverse Events |

|---|---|---|---|---|

| STEVIE Trial | 1227 | 150 mg/day | 56% | Muscle spasms, alopecia |

| Neoadjuvant Study | Not specified | Not specified | 43% | Intolerable side effects |

Pharmacokinetics and Dynamics

The pharmacokinetic profile of this compound indicates a long half-life, allowing for sustained plasma concentrations with daily dosing. Studies have shown that steady-state concentrations are achieved within one to two weeks, which correlates with its biological activity .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-Life | Approximately 13.6 hours |

| Steady-State Concentration | ~22 μmol/L |

| Protein Binding | High |

Resistance Mechanisms

Despite its efficacy, resistance to this compound can develop due to downstream alterations in the Hedgehog pathway or compensatory signaling mechanisms. This highlights the need for ongoing research into combination therapies or alternative pathways to mitigate resistance .

Propiedades

IUPAC Name |

2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQMGSKTAYIVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236689 | |

| Record name | Vismodegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, solubility is pH dependent wtih 0.1 mg/mL at pH 7 and 0.99 mg/mL at pH 11 | |

| Record name | Vismodegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vismodegib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mutations of the Hedgehog pathway may results in uncontrolled proliferation of skin basal cells. Vismodegib binds to and inhibits the transmembrane protein Smoothened homologue (SMO) to inhibit the Hedgehog signalling pathway., Vismodegib is an inhibitor of the Hedgehog pathway. Vismodegib binds to and inhibits Smoothened, a transmembrane protein involved in Hedgehog signal transduction., Recent evidence from in vitro and in vivo studies has demonstrated that aberrant reactivation of the Sonic Hedgehog (SHH) signaling pathway regulates genes that promote cellular proliferation in various human cancer stem cells (CSCs). Therefore, the chemotherapeutic agents that inhibit activation of Gli transcription factors have emerged as promising novel therapeutic drugs for pancreatic cancer. GDC-0449 (Vismodegib), orally administrable molecule belonging to the 2-arylpyridine class, inhibits SHH signaling pathway by blocking the activities of Smoothened. The objectives of this study were to examine the molecular mechanisms by which GDC-0449 regulates human pancreatic CSC characteristics in vitro. GDC-0499 inhibited cell viability and induced apoptosis in three pancreatic cancer cell lines and pancreatic CSCs. This inhibitor also suppressed cell viability, Gli-DNA binding and transcriptional activities, and induced apoptosis through caspase-3 activation and PARP cleavage in pancreatic CSCs. GDC-0449-induced apoptosis in CSCs showed increased Fas expression and decreased expression of PDGFRa. Furthermore, Bcl-2 was down-regulated whereas TRAIL-R1/DR4 and TRAIL-R2/DR5 expression was increased following the treatment of CSCs with GDC-0449. Suppression of both Gli1 plus Gli2 by shRNA mimicked the changes in cell viability, spheroid formation, apoptosis and gene expression observed in GDC-0449-treated pancreatic CSCs. Thus, activated Gli genes repress DRs and Fas expressions, up-regulate the expressions of Bcl-2 and PDGFRa and facilitate cell survival. These data suggest that GDC-0499 can be used for the management of pancreatic cancer by targeting pancreatic CSCs., Hedgehog (Hh) signaling is involved in the pathogenesis of liver fibrosis. It has been previously shown that Hh-inhibitor cyclopamine (CYA) can reduce liver fibrosis in rats. However, CYA is not stable in vivo, which limits its clinical application. This study compares the antifibrotic potential of two known Hh antagonists, vismodegib (GDC-0449, abbreviated to GDC) and CYA. GDC is a synthetic molecule presently in clinical cancer trials and has been reported to be safe and efficacious. These drugs attenuated early liver fibrosis in common bile duct ligated rats, improved liver function, and prevented hepatic stellate cell (HSC) activation, thereby suppressing epithelial to mesenchymal transition (EMT). While both CYA and GDC increased the number of proliferating cell nuclear antigen positive liver cells in vivo, only CYA increased Caspase-3 expression in HSCs in rat livers, suggesting that while GDC and CYA effectively attenuate early liver fibrosis, their hepatoprotective effects may be mediated through different modes of action. Thus, GDC has the potential to serve as a new therapeutic agent for treating early liver fibrosis. | |

| Record name | Vismodegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vismodegib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline | |

CAS No. |

879085-55-9 | |

| Record name | Vismodegib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879085-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vismodegib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879085559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vismodegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vismodegib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vismodegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl) benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VISMODEGIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X868M3DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vismodegib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.